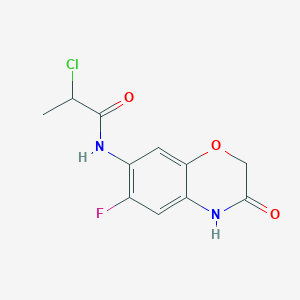

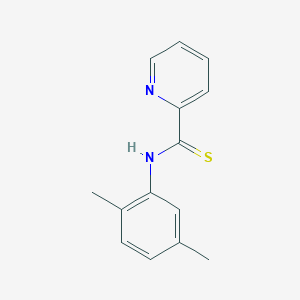

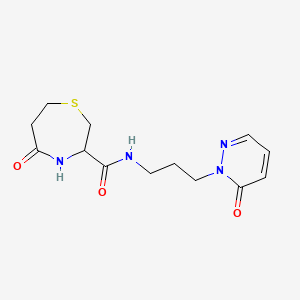

![molecular formula C25H19N3O2S B2706551 2-benzyl-5-phenacylsulfanyl-2H-imidazo[1,2-c]quinazolin-3-one CAS No. 958703-82-7](/img/structure/B2706551.png)

2-benzyl-5-phenacylsulfanyl-2H-imidazo[1,2-c]quinazolin-3-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “2-benzyl-5-phenacylsulfanyl-2H-imidazo[1,2-c]quinazolin-3-one” is a complex organic molecule. It is a derivative of imidazole . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .

科学的研究の応用

Anticonvulsant and Antidepressant Applications

Quinazolinone derivatives have been synthesized and evaluated for their anticonvulsant and antidepressant activities. A study by Amir, Ali, and Hassan (2013) details the synthesis of 3-[(4-substituted-benzylidene)-amino]-2-phenyl-3H-quinazolin-4-ones, demonstrating significant anticonvulsant potential without motor impairment effects. The mechanism is speculated to involve increased GABA concentration in the brain, hinting at the compound's role in modulating neurotransmitter levels (Amir, Ali, & Hassan, 2013).

Mechanochemical C–N Coupling Reactions

In the realm of green chemistry, Bera, Bhanja, and Mal (2022) explored the use of DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) in mechanochemical conditions to synthesize benzimidazoles and quinazolin-4(3H)-ones through C–N coupling reactions. This solvent-free method highlights an innovative approach to forming quinazolinone derivatives, suggesting potential applications in sustainable chemical synthesis (Bera, Bhanja, & Mal, 2022).

Analgesic and Anti-inflammatory Agents

Alagarsamy, Murugesan, and Sheorey (2008) reported on the synthesis and evaluation of novel 3-(benzyl)-2-substituted amino-quinazolin-4(3H)-ones for their analgesic and anti-inflammatory properties. Their findings indicate that some derivatives in this class show moderate potency in analgesic and anti-inflammatory activities compared to standard drugs, with a lower ulcerogenic potential, suggesting their therapeutic potential (Alagarsamy, Murugesan, & Sheorey, 2008).

Fluorescence Properties and Synthesis Techniques

The fluorescence properties of quinazolinone derivatives have also been studied. Fang et al. (2014) developed a one-pot method for synthesizing benzo[4,5]imidazo[1,2-a]quinazoline derivatives, exploring their fluorescence properties for potential applications in materials science and biological imaging. This synthesis approach demonstrates the versatility of quinazolinone derivatives in chemical synthesis and their potential utility in developing fluorescent markers (Fang et al., 2014).

特性

IUPAC Name |

2-benzyl-5-phenacylsulfanyl-2H-imidazo[1,2-c]quinazolin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H19N3O2S/c29-22(18-11-5-2-6-12-18)16-31-25-27-20-14-8-7-13-19(20)23-26-21(24(30)28(23)25)15-17-9-3-1-4-10-17/h1-14,21H,15-16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLBCDKTVMXPTHC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2C(=O)N3C(=N2)C4=CC=CC=C4N=C3SCC(=O)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H19N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-benzyl-5-[(2-oxo-2-phenylethyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-3-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

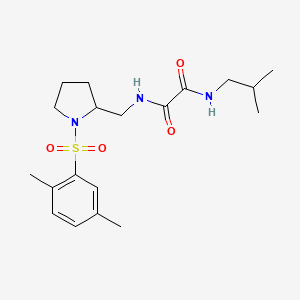

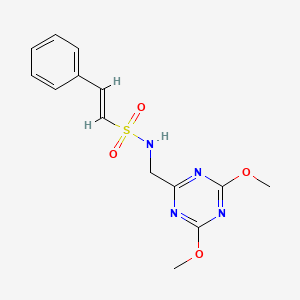

![5-(1-((4-Fluoro-2-methylphenyl)sulfonyl)piperidin-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2706472.png)

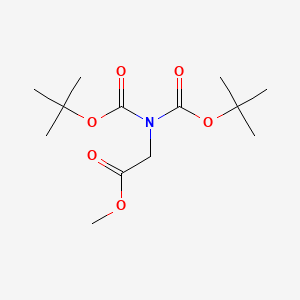

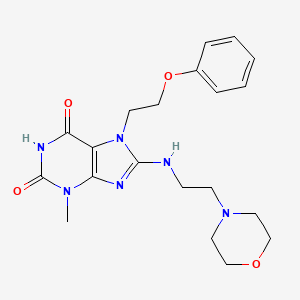

![2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-N-cyclopentylacetamide](/img/structure/B2706473.png)

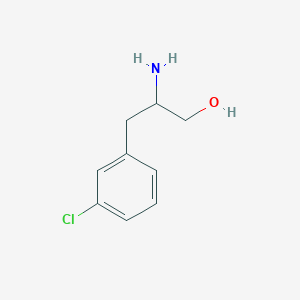

![N-(3-chloro-2-methylphenyl)-2-[[6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide](/img/structure/B2706474.png)